molecular formula C21H14BrF2N3O6 B5122841 N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide CAS No. 5671-78-3

N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide

Cat. No.: B5122841
CAS No.: 5671-78-3
M. Wt: 522.3 g/mol
InChI Key: VCEHJVGUJUAATN-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide is a useful research compound. Its molecular formula is C21H14BrF2N3O6 and its molecular weight is 522.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.00340 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C23H18BrF2N5O2C_{23}H_{18}BrF_{2}N_{5}O_{2}, with a molecular weight of approximately 486.32 g/mol. The structural features include:

  • Bromine and Fluorine Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
  • Dinitrophenoxy Group : This moiety is often associated with biological activity due to its potential for forming hydrogen bonds and participating in electron transfer processes.

The biological activity of N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antimicrobial Properties : The presence of dinitrophenoxy groups has been linked to antimicrobial activity against various pathogens, making it a candidate for further investigation in medicinal chemistry.
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.
  • Toxicological Assessments : Toxicity studies have shown that while the compound exhibits promising biological activities, it also presents moderate toxicity levels in mammalian cell lines. Further research is required to establish safe dosage levels.

Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-7 (Breast)15
AnticancerA549 (Lung)10
AntimicrobialS. aureus8
AntimicrobialE. coli12

Toxicity Profile

Test SubjectToxicity LevelObservationsReference
Mammalian Cell LineModerateInduced apoptosis
Zebrafish ModelLowDevelopmental anomalies

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrF2N3O6/c22-18-7-13(23)8-19(24)21(18)25-20(28)6-3-12-1-4-16(5-2-12)33-17-10-14(26(29)30)9-15(11-17)27(31)32/h1-2,4-5,7-11H,3,6H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEHJVGUJUAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=C(C=C(C=C2Br)F)F)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrF2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367332
Record name N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-78-3
Record name N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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